Fosravuconazole

概要

説明

Fosravuconazole, also known by the trade name Nailin, is a triazole antifungal agent . It is approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . Fosravuconazole is a prodrug that is converted into ravuconazole . The Drugs for Neglected Diseases Initiative (DNDi) and the Japanese pharmaceutical company Eisai found that fosravuconazole works as a treatment for mycetoma, a serious condition .

Synthesis Analysis

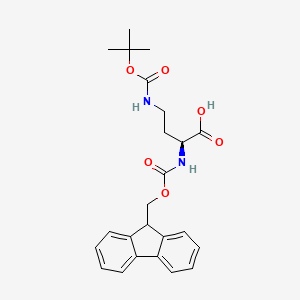

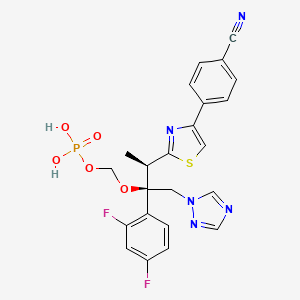

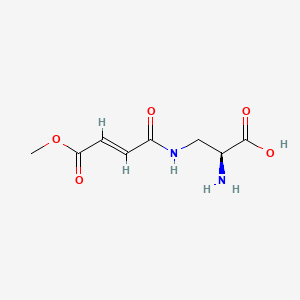

The process-scale synthesis of fosravuconazole is outlined in Scheme 41. The chiral pool synthesis of fosravuconazole L-lysine ethanolate starts with a single chiral center in lactate (B 68) and another is induced from intermediate B 69 by Corey–Chaykovsky epoxidation and sequential ring opening in a single step .Molecular Structure Analysis

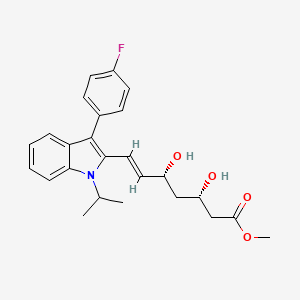

Fosravuconazole has a molecular formula of C23H20F2N5O5PS and a molecular weight of 547.47 .Chemical Reactions Analysis

In a single-center retrospective study, six patients exhibited treatment failure and one patient developed elevated liver enzymes during treatment with fosravuconazole for onychomycosis .Physical And Chemical Properties Analysis

Fosravuconazole has a molecular formula of C23H20F2N5O5PS and a molecular weight of 547.47 . It is a solid substance that is soluble in DMSO at 100 mg/mL (ultrasonic) .科学的研究の応用

Treatment of Mycetoma

Fosravuconazole has been shown to be safe, tolerated, and effective in treating the fungal form of Mycetoma . This chronic disabling disease is caused by bacteria (actinomycetoma) or fungi (eumycetoma), often from thorns pricking people walking barefoot .

Improved Patient Compliance

The treatment regimen for Fosravuconazole involves taking two pills weekly, compared to four tablets daily for the existing first-line drug, itraconazole . This reduction in pill burden is expected to increase compliance in patients, especially in Sub-Saharan Africa, who may have comorbidities such as tuberculosis and HIV .

Efficacy and Safety

Results from phase 2 clinical trials demonstrated that Fosravuconazole is safe and has an efficacy rate of 85% . It also has fewer side effects than the existing first-line drug, itraconazole .

Potential to Prevent Amputations

Mycetoma often leads to severe deformities and considerable disability over time. In many cases, amputation is the only solution because existing treatments are ineffective . The introduction of Fosravuconazole as a new treatment option could potentially reduce the need for amputations .

Addressing Neglected Diseases

Mycetoma is one of the most neglected diseases in the world, endemic in many countries across Africa, Asia, and the Americas . The development and application of Fosravuconazole represent a significant step forward in addressing such neglected diseases .

作用機序

Target of Action

Fosravuconazole is a prodrug of ravuconazole, a novel triazole antifungal agent . The primary target of Fosravuconazole is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Fosravuconazole acts by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol , leading to alterations in the fungal cell membrane. The disruption of the cell membrane integrity results in cell death, thereby eradicating the fungal infection .

Biochemical Pathways

The primary biochemical pathway affected by Fosravuconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, Fosravuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately, cell death .

Pharmacokinetics

It is known that fosravuconazole is a prodrug that is converted into ravuconazole . This conversion improves the hydrophilicity and oral absorbability (bioavailability) of the drug .

Result of Action

The inhibition of ergosterol biosynthesis by Fosravuconazole leads to the death of fungal cells . This results in the eradication of the fungal infection. In clinical trials, Fosravuconazole has shown significant efficacy in treating onychomycosis, a fungal infection of the nail . The complete cure rate at week 48 was significantly higher with Fosravuconazole (59.4%) than with the placebo (5.8%) .

Action Environment

The action of Fosravuconazole can be influenced by environmental factors. For instance, the disease mycetoma, which can be treated with Fosravuconazole, is mainly prevalent in poorer, rural areas . Therefore, the affordability and availability of Fosravuconazole in these regions make it a more effective treatment option .

Safety and Hazards

Fosravuconazole should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of accidental release, personnel should be evacuated to safe areas .

将来の方向性

Fosravuconazole has shown promise in the treatment of mycetoma, a serious condition . The Phase II clinical trial found that oral fosravuconazole was safe, patient-friendly, and effective in treating eumycetoma . Furthermore, a large-scale analysis of actual clinical practice outcomes demonstrated excellent efficacy of F-RVCZ therapy in a variety of patients . Given these results and the ease of oral administration, Fosravuconazole is a promising drug for the treatment of onychomycosis .

特性

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNEMZCCLUTNX-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188627 | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosravuconazole | |

CAS RN |

351227-64-0 | |

| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSRAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of fosravuconazole?

A1: Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []

Q2: Does fosravuconazole have a different mechanism of action compared to other azole antifungals?

A2: No, fosravuconazole shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]

Q3: What is the molecular formula and weight of fosravuconazole?

A3: The molecular formula of fosravuconazole L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.

Q4: What is known about the stability of fosravuconazole formulations?

A4: While specific details about the stability of different fosravuconazole formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]

Q5: What is the pharmacokinetic profile of fosravuconazole?

A5: Fosravuconazole demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of fosravuconazole, has a longer half-life compared to itraconazole. []

Q6: Does food intake affect the absorption of fosravuconazole?

A6: Unlike itraconazole, fosravuconazole is not affected by food intake, making it a more convenient treatment option. []

Q7: What types of fungal infections has fosravuconazole shown efficacy against in clinical trials?

A7: Fosravuconazole has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]

Q8: What is the efficacy of fosravuconazole compared to other antifungal treatments for onychomycosis?

A8: In a placebo-controlled, double-blind trial, fosravuconazole administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, fosravuconazole achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []

Q9: Are there known cases of fosravuconazole resistance?

A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to fosravuconazole's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []

Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of fosravuconazole?

A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] Fosravuconazole, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]

Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring fosravuconazole treatment response in eumycetoma?

A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with fosravuconazole. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []

Q12: What are the main alternatives to fosravuconazole for treating onychomycosis?

A12: Alternatives to fosravuconazole for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)